

Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N-cyclohexyl-4-methoxybenzenesulfonamide</i>
Cat. No.:	B188049

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**, a sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug development.

Reaction Scheme

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of cyclohexylamine acts as the nucleophile, displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

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Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**.

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Amount (mmol)	Molar Equiv.
Cyclohexylamine	C ₆ H ₁₃ N	99.17	0.50	5.04	1.0
4-Methoxybenzenesulfonyl chloride	C ₇ H ₇ ClO ₃ S	206.65	1.04	5.04	1.0
N-cyclohexyl-4-methoxybenzenesulfonamide	C ₁₃ H ₁₉ NO ₃ S	269.36	1.18 (Theoretical)	4.38 (Theoretical)	-
Reported Yield	-	-	-	-	87% [1]

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**.^[1]

Materials and Reagents

- Cyclohexylamine ($C_6H_{13}N$)
- 4-Methoxybenzenesulfonyl chloride ($C_7H_7ClO_3S$)^{[2][3]}
- Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl), 3 M
- Methanol (CH_3OH)
- Distilled water (H_2O)

Equipment

- 50 mL round-bottom flask
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Buchner funnel and filter paper
- Beakers
- Graduated cylinders
- Rotary evaporator (optional)

Procedure

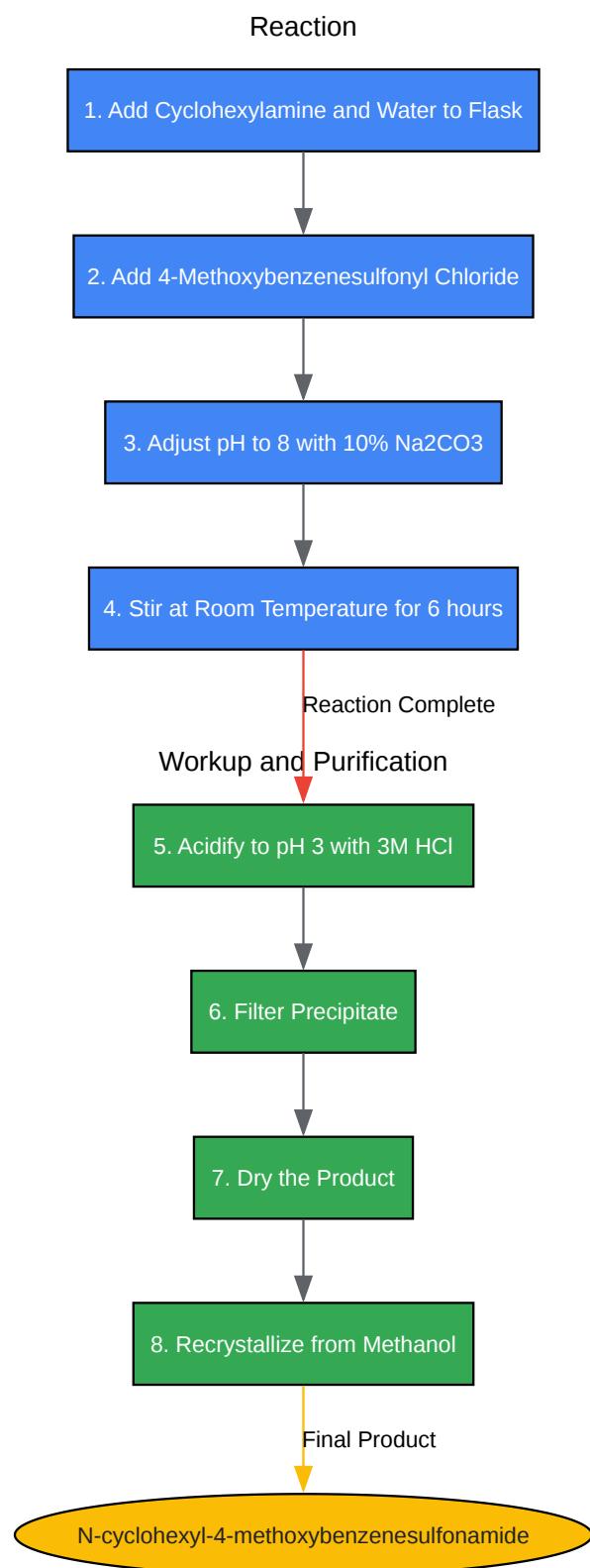
- Reaction Setup: In a 50 mL round-bottom flask, combine 0.5 g (5.04 mmol) of cyclohexylamine with 10 mL of distilled water. Stir the mixture at room temperature for 5

minutes.[1]

- Addition of Sulfonyl Chloride: Carefully add 1.04 g (5.04 mmol) of 4-methoxybenzenesulfonyl chloride to the stirred solution.
- pH Adjustment: Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% aqueous solution of sodium carbonate (Na_2CO_3).[1]
- Reaction: Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
- Product Precipitation: Once the reaction is complete, acidify the reaction mixture to a pH of 3 using a 3 M solution of hydrochloric acid (HCl). This will cause the product to precipitate out of the solution.[1]
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any remaining salts.
- Drying: Dry the filtered product, for instance, in a desiccator under vacuum.
- Purification: For further purification, the crude product can be recrystallized from methanol.[1] Dissolve the dried precipitate in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly. The reported yield for this procedure is 87%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**.



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Caption: Workflow for the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**.

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